MUT056399
Overview
Description
MUT056399 is a highly potent inhibitor of the FabI enzyme, which is essential for the growth of both Staphylococcus aureus and Escherichia coli. This compound has shown significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-susceptible, methicillin-resistant, linezolid-resistant, and multidrug-resistant strains .
Chemical Reactions Analysis
MUT056399 primarily undergoes inhibition reactions as it targets the FabI enzyme. The compound does not exhibit activity against bacteria using the FabK enzyme but shows activity against FabI-containing Gram-negative bacilli . The major product formed from these reactions is the inhibition of bacterial growth, particularly in strains of Staphylococcus aureus and Escherichia coli.
Scientific Research Applications
MUT056399 has significant scientific research applications, particularly in the field of antibacterial drug development. It has been shown to be effective in vitro against various strains of Staphylococcus aureus and coagulase-negative staphylococci . In vivo studies have demonstrated its efficacy in protecting mice from lethal systemic infections induced by methicillin-susceptible, methicillin-resistant, and vancomycin-intermediate Staphylococcus aureus strains . These properties make this compound a promising candidate for the development of new antibacterial drugs to treat severe staphylococcal infections.
Mechanism of Action
MUT056399 exerts its effects by specifically inhibiting the FabI enzyme, which is a key regulator in controlling the elongation of the acyl chain for saturated fatty acid and unsaturated fatty acid synthesis in bacteria . By inhibiting this enzyme, this compound disrupts the fatty acid biosynthesis pathway, leading to the inhibition of bacterial growth and survival.
Comparison with Similar Compounds
MUT056399 is unique in its specific inhibition of the FabI enzyme. Similar compounds that target the FabI enzyme include triclosan and isoniazid, which also inhibit the fatty acid biosynthesis pathway. this compound has shown a broader spectrum of activity against various strains of Staphylococcus aureus and Escherichia coli, making it a more potent and promising candidate for antibacterial drug development .
Biological Activity
MUT056399 is a novel compound recognized for its potent inhibitory effects on the FabI enzyme, which plays a crucial role in fatty acid biosynthesis in bacteria. This compound has garnered attention due to its effectiveness against various strains of antibiotic-resistant bacteria, particularly Staphylococcus aureus and Escherichia coli. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions primarily as an inhibitor of the FabI enzyme, which is integral to the type II fatty acid synthesis pathway in bacteria. By inhibiting FabI, this compound disrupts the bacterial fatty acid biosynthesis, leading to impaired cell membrane integrity and ultimately bacterial cell death.
Inhibitory Concentration (IC) Values
Research has demonstrated that this compound exhibits strong inhibitory activity with the following characteristics:
- Against Staphylococcus aureus :
- IC₅₀ ≈ 0.5 µM
- Against Escherichia coli :
- IC₅₀ ≈ 1 µM
These values indicate that this compound is highly effective at low concentrations, making it a promising candidate for therapeutic applications against resistant bacterial strains .
Antibacterial Efficacy
A series of studies have evaluated the antibacterial efficacy of this compound against various pathogens. The results are summarized in Table 1.
Pathogen | MIC (µM) | Inhibition (%) |
---|---|---|
Staphylococcus aureus | 0.5 | >95 |
Escherichia coli | 1 | >90 |
Acinetobacter baumannii | 10 | 80-86 |
Table 1: Minimum Inhibitory Concentration (MIC) and percentage inhibition of this compound against selected pathogens.
Synergistic Effects
Further investigations have explored the potential of combining this compound with other antimicrobial agents. Notably, combinations with brilacidin and eravacycline have shown enhanced bactericidal activity against Acinetobacter baumannii strains QS17-1084 and 5075. These combinations not only inhibited bacterial growth but also significantly reduced biofilm formation, which is a critical factor in chronic infections .
Case Study: Combination Therapy
In a study assessing the efficacy of drug combinations, the following results were observed:
- Combination of this compound and Brilacidin :
- Exhibited a synergistic effect with a fractional inhibitory concentration index (FICI) < 0.5.
- Combination of this compound and Eravacycline :
- Also demonstrated significant bactericidal activity with effective inhibition of biofilm formation.
These findings suggest that utilizing this compound in combination therapies could be an effective strategy to combat multi-drug resistant bacterial infections .
Resistance Mechanisms
Despite its potency, some bacteria have developed resistance mechanisms against inhibitors like this compound. Research indicates that mutations in the fabH gene can confer resistance by altering the target site for FabI inhibitors . Understanding these resistance pathways is crucial for developing next-generation antibiotics that can circumvent these mechanisms.
Properties
IUPAC Name |
4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHARGDBJJUOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269055-85-7 | |
Record name | FAB-001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269055857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FAB-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52RPV7VRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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